molecular formula C9H22ClNO2 B3051732 (2,3-Dihydroxypropyl)triethylammonium chloride CAS No. 35648-99-8

(2,3-Dihydroxypropyl)triethylammonium chloride

Cat. No.: B3051732
CAS No.: 35648-99-8
M. Wt: 211.73 g/mol
InChI Key: REUIEBMNINODQG-UHFFFAOYSA-M
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Description

(2,3-Dihydroxypropyl)triethylammonium chloride is a quaternary ammonium compound with the molecular formula C9H22ClNO2. It is known for its hygroscopic nature and is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydroxypropyl)triethylammonium chloride typically involves the reaction of triethylamine with glycidol in the presence of hydrochloric acid. The reaction proceeds as follows:

    Reactants: Triethylamine and glycidol.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.

    Procedure: Triethylamine is added to glycidol, followed by the slow addition of hydrochloric acid to the mixture. The reaction mixture is stirred continuously until the formation of this compound is complete.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reactant addition, temperature, and pH to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydroxypropyl)triethylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form triethylammonium derivatives.

    Substitution: The chloride ion can be substituted with other anions through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ion-exchange resins or aqueous solutions of other salts are employed for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of reduced triethylammonium derivatives.

    Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

(2,3-Dihydroxypropyl)triethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of biologically active compounds and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of (2,3-Dihydroxypropyl)triethylammonium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with proteins, altering their structure and function. The molecular targets include membrane lipids and protein thiol groups.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydroxypropyl)trimethylammonium chloride: Similar structure but with a methyl group instead of an ethyl group.

    Glycidyltrimethylammonium chloride: Contains an epoxy group instead of hydroxyl groups.

    N-(2,3-Dioleoyloxypropyl)-N,N,N-trimethylammonium chloride: Contains long-chain fatty acid esters.

Uniqueness

(2,3-Dihydroxypropyl)triethylammonium chloride is unique due to its triethylammonium moiety, which imparts distinct physicochemical properties such as higher hydrophobicity and better membrane interaction compared to its trimethylammonium counterparts. This makes it particularly useful in applications requiring strong membrane disruption and protein interaction.

Properties

IUPAC Name

2,3-dihydroxypropyl(triethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO2.ClH/c1-4-10(5-2,6-3)7-9(12)8-11;/h9,11-12H,4-8H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUIEBMNINODQG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(CO)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957035
Record name N,N,N-Triethyl-2,3-dihydroxypropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35648-99-8
Record name Ammonium, (2,3-dihydroxypropyl)triethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035648998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Triethyl-2,3-dihydroxypropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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